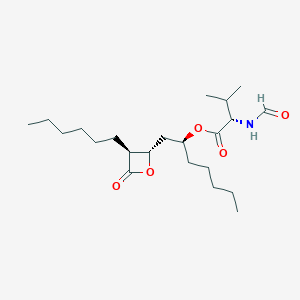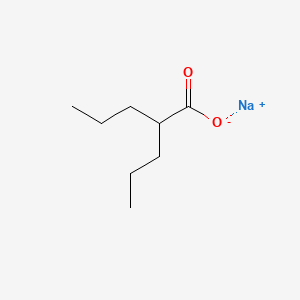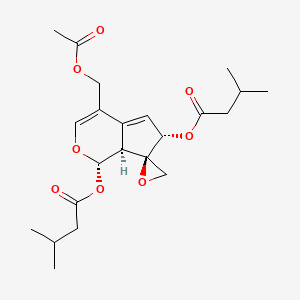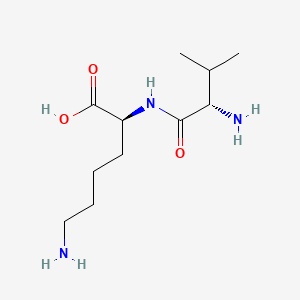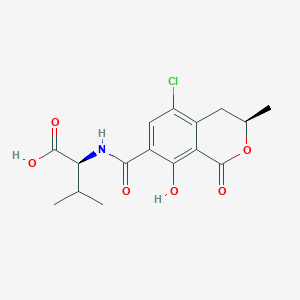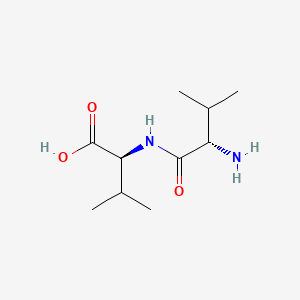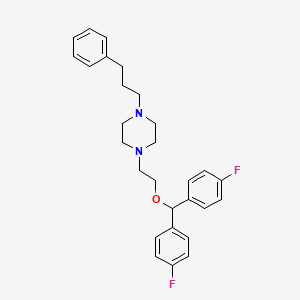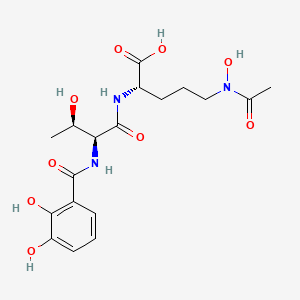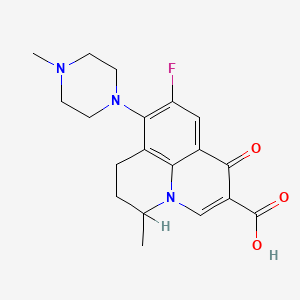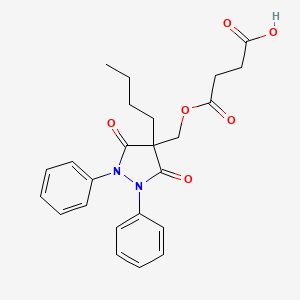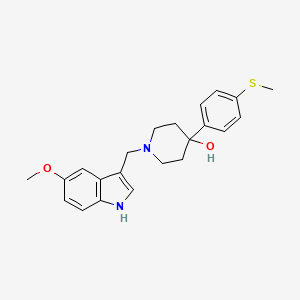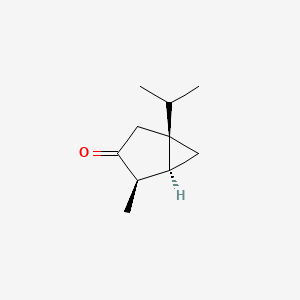
α-Thujon
Übersicht
Beschreibung
(+)-alpha-thujone is the (1R,4S,5S)-stereoisomer of alpha-thujone. It is an enantiomer of a (-)-alpha-thujone.
(+)-alpha-Thujone is a natural product found in Thujopsis dolabrata, Thuja occidentalis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Neurotoxische Wirkungen
α-Thujon ist bekannt für seine neurotoxischen Wirkungen. Es wirkt als Modulator am GABA-gesteuerten Chloridkanal, wo es etwa zwei- bis dreimal so stark ist wie das Beta-Isomer .
Genotoxizität und krebserzeugende Eigenschaften
Basierend hauptsächlich auf in-vitro-Experimenten wurden Genotoxizität und krebserzeugende Eigenschaften von Thujonen nachgewiesen. Diese Wirkungen scheinen jedoch stark dosisabhängig zu sein .
Antimutagene und immunmodulatorische Wirkungen
Neben seiner Genotoxizität zeigt this compound auch antimutagene und immunmodulatorische Wirkungen .
Antidiabetische Aktivitäten
Daten zu den antidiabetischen Aktivitäten von Thujonen legen neue Wege für deren Verwendung nahe .
Antibakterielle Aktivitäten
Es wurde festgestellt, dass this compound antimikrobielle Eigenschaften besitzt .
Antikrebs-Eigenschaften
Eine kürzlich durchgeführte in-vitro-Studie zeigte vielversprechende Wirkungen von this compound gegen Glioblastomzellen. Es wurde festgestellt, dass es die Proliferation von Karzinomzellen hemmt und als pro-apoptotisch wirkt, vermutlich durch die Induktion von oxidativem Stress in GBM-Zellen .
Antifungal Aktivität
This compound zeigt eine antifungale Aktivität gegen Fusarium graminearum, einen Pilz, der verschiedene Krankheiten von Getreide verursacht. Es induziert oxidativen Stress, Apoptose und epigenetische Veränderungen im Pilz und reduziert die Toxinproduktion .
Antitumorigenische Wirkung
This compound, das im ätherischen Öl von Thuja occidentalis vorkommt, zeigt eine starke antitumorigenische Wirkung .
Jede dieser Anwendungen stellt ein einzigartiges Forschungsfeld für this compound dar. Es ist wichtig zu beachten, dass die Wirkungen von this compound dosisabhängig sein können und weitere systematische Studien aus pflanzenbiologischer, toxikologischer und pharmakokinetischer Sicht notwendig wären, um die sichere Verwendung von Thujon-haltigen Präparaten zu optimieren .
Wirkmechanismus
Target of Action
Alpha-Thujone primarily targets the GABA-gated chloride channel . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. By modulating the GABA receptor, alpha-Thujone can influence neuronal excitability .
Mode of Action
Alpha-Thujone acts as a competitive antagonist of the GABA receptor . This means it competes with GABA for the same binding site on the receptor. When alpha-Thujone binds to the receptor, it prevents GABA from exerting its inhibitory effect, leading to increased neuronal excitability . Alpha-Thujone is roughly two to three times as potent as the beta isomer in this modulatory role .
Biochemical Pathways
The primary biochemical pathway affected by alpha-Thujone is the GABAergic pathway . By antagonizing the GABA receptor, alpha-Thujone disrupts the normal flow of chloride ions through the channel, leading to a decrease in the inhibitory effect of GABA. This results in increased neuronal activity and can lead to neurotoxic effects .
Pharmacokinetics
Alpha-Thujone is quickly metabolized in vitro by mouse liver microsomes with NADPH (cytochrome P450), forming 7-hydroxy-alpha-thujone as the major product . The major 7-hydroxy metabolite attains much higher brain levels than alpha-Thujone but is less toxic to mice and Drosophila and less potent in the binding assay . The other metabolites assayed are also detoxification products .
Result of Action
The primary result of alpha-Thujone’s action is neurotoxicity . This is due to its antagonistic effect on the GABA receptor, which leads to increased neuronal excitability. In addition to its neurotoxic effects, alpha-Thujone has also been associated with genotoxicity and carcinogenic properties, as well as antimutagenic and immune-modulatory effects .
Action Environment
The action of alpha-Thujone can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species . Further systematic studies from the plant biological, toxicological, and pharmacokinetic points of view would be necessary to optimize the safe use of thujone-containing preparations .
Biochemische Analyse
Biochemical Properties
Alpha-Thujone interacts with various biomolecules, most notably the GABA-gated chloride channel, where it acts as a modulator . It is roughly two to three times as potent as the β isomer . In addition to this, genotoxicity and carcinogenic properties of thujones have been detected, along with antimutagenic and immune-modulatory effects .
Cellular Effects
Alpha-Thujone has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the GABA-gated chloride channel . By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions .
Molecular Mechanism
Alpha-Thujone exerts its effects at the molecular level primarily through its interaction with the GABA-gated chloride channel . It acts as a competitive antagonist, inhibiting GABA receptor activation . This interaction is specific to alpha-Thujone .
Dosage Effects in Animal Models
In animal models, the effects of alpha-Thujone vary with different dosages. From 30 to 45 mg/kg, mice experience muscle spasms in the legs, which progress to general convulsions until death or recovery .
Metabolic Pathways
Alpha-Thujone is involved in several metabolic pathways. The biosynthesis of thujone begins with the formation of geranyl diphosphate (GPP) from dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP), catalyzed by the enzyme geranyl diphosphate synthase .
Eigenschaften
CAS-Nummer |
546-80-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1 |
InChI-Schlüssel |
USMNOWBWPHYOEA-OYNCUSHFSA-N |
SMILES |
CC1C2CC2(CC1=O)C(C)C |
Isomerische SMILES |
C[C@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |
Kanonische SMILES |
CC1C2CC2(CC1=O)C(C)C |
Aussehen |
Solid powder |
Siedepunkt |
200.00 to 201.00 °C. @ 760.00 mm Hg |
melting_point |
< 25 °C |
Key on ui other cas no. |
1125-12-8 546-80-5 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |
Dampfdruck |
0.41 mmHg |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Alpha-Thujone primarily acts as a modulator of the gamma-aminobutyric acid type A (GABA(A)) receptor. [, ] It exerts its effects by interacting with this receptor, which is responsible for mediating inhibitory neurotransmission in the central nervous system.
A: Alpha-Thujone acts as a noncompetitive antagonist of the GABA(A) receptor. [, ] It binds to a site distinct from the GABA binding site and inhibits the receptor's function, leading to reduced chloride ion influx and neuronal hyperpolarization. []
A: Inhibition of the GABA(A) receptor by alpha-Thujone can lead to a range of neurological effects, including convulsions, seizures, and other excitatory responses. [, , ] The specific effects and their severity depend on factors such as dose, route of administration, and individual susceptibility.
A: Alpha-Thujone has the molecular formula C10H16O and a molecular weight of 152.23 g/mol. []
A: Spectroscopic data, particularly (1)H and (13)C NMR, are crucial for characterizing alpha-Thujone and its metabolites. X-ray crystallography has also been utilized to confirm the structure of synthesized derivatives. []
ANone: While specific material compatibility information isn't extensively detailed in the provided research, alpha-Thujone, like many organic compounds, should be handled with standard laboratory precautions. This includes using appropriate glassware, avoiding incompatible materials, and storing it properly to prevent degradation.
A: Alpha-Thujone is known to be rapidly metabolized in vivo, primarily by cytochrome P450 enzymes in the liver. [, ] This suggests it may have limited stability in biological systems. Further research is needed to fully characterize its stability under various conditions.
ANone: The provided research focuses on alpha-Thujone as a bioactive compound, not as a catalyst. Therefore, information regarding its catalytic properties is not available in the context of these studies.
A: Yes, researchers have used molecular docking studies to investigate the interactions of alpha-Thujone and its metabolites with the GABA(A) receptor. [, ] These simulations can provide insights into binding affinities and potential mechanisms of action.
A: While not explicitly mentioned for alpha-Thujone, QSAR models have been developed for related insecticides targeting the GABA(A) receptor. [] Such models can be useful in predicting the activity of novel compounds and guiding the design of safer and more effective insecticides.
A: Research suggests that even minor structural modifications of alpha-Thujone can significantly alter its potency and selectivity for the GABA(A) receptor. [, ] For example, hydroxylation at different positions of the thujone molecule can lead to metabolites with reduced toxicity and binding affinity. []
A: Studies on related monoterpenoids indicate that factors such as degrees of saturation, types of functional groups, hydrophobicity, and vapor pressure can influence their toxicity to insects. [] Further research is needed to fully elucidate the SAR of alpha-Thujone and optimize its insecticidal properties.
A: Alpha-Thujone is known to be rapidly absorbed and metabolized in vivo, primarily by cytochrome P450 enzymes in the liver. [, ] The major metabolite identified is 7-hydroxy-alpha-thujone, with other hydroxylated and dehydro derivatives also detected. [, ] Excretion pathways are not fully elucidated but likely involve both urinary and fecal routes.
ANone: Researchers have utilized a range of in vitro assays, including:
- Binding assays: Measuring alpha-Thujone's ability to displace radioligands from the GABA(A) receptor to determine its binding affinity. [, ]
- Electrophysiology: Examining the effects of alpha-Thujone on GABA-induced currents in neurons to assess its impact on receptor function. []
- Cytotoxicity assays: Evaluating the toxic effects of alpha-Thujone on various cell lines, including cancer cells and normal cells, to determine its safety profile. [, , ]
- Antimicrobial assays: Testing the ability of alpha-Thujone to inhibit the growth of various bacteria and fungi to assess its potential as an antimicrobial agent. [, , , ]
A: Mice and Drosophila melanogaster (fruit fly) are among the animal models used to investigate the toxicological and pharmacological effects of alpha-Thujone. [, ]
ANone: The provided research doesn't delve into specific drug delivery strategies for alpha-Thujone. Given its volatility and potential for toxicity, targeted delivery approaches would be crucial for any potential therapeutic applications.
A: Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary technique used to analyze alpha-Thujone and its metabolites. [, , ] This technique allows for the separation, identification, and quantification of individual components in complex mixtures, such as essential oils.
ANone: The provided research does not focus extensively on the environmental fate and ecotoxicological effects of alpha-Thujone. Further research is needed to evaluate its potential impact on ecosystems and develop strategies for its sustainable use and disposal.
ANone: While not explicitly discussed, validating analytical methods used to characterize and quantify alpha-Thujone is crucial to ensure accurate, reliable, and reproducible results. This typically involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness of the chosen analytical method.
A: The research underscores the importance of controlling the levels of alpha-Thujone in herbal medicines and food additives to ensure consumer safety. [] Implementing robust quality control measures during the production, processing, and distribution of products containing alpha-Thujone is essential to minimize potential health risks.
ANone: The provided research focuses primarily on alpha-Thujone's interactions with the GABA(A) receptor and its toxicological profile. Detailed information regarding its immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, and biodegradability is not extensively addressed within these studies.
A: The research highlights the importance of analytical techniques like GC-MS [, , ] and molecular modeling [, ] in studying alpha-Thujone. Access to these tools and expertise in natural product chemistry, pharmacology, and toxicology is essential for advancing research in this field.
A: Alpha-Thujone has a long and controversial history, primarily due to its presence in absinthe. [] In the late 19th and early 20th centuries, absinthe consumption was linked to various neurological disturbances, leading to its ban in many countries. [] While modern research suggests that controlled doses of alpha-Thujone may pose minimal risk, its historical association with absinthe continues to shape its perception.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


